6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Significance of Pyrrolopyridine Scaffolds in Medicinal and Organic Chemistry Research
Pyrrolopyridine scaffolds, also known as azaindoles, are bicyclic aromatic heterocycles that are isosteric to purines, the fundamental components of nucleic acids. This structural mimicry allows them to interact with a wide array of biological targets, particularly protein kinases. nih.gov Consequently, pyrrolopyridine derivatives have been extensively investigated and developed as potent inhibitors of various kinases, which play crucial roles in cell signaling pathways and are often dysregulated in diseases such as cancer. nih.govnih.gov The versatility of the pyrrolopyridine core allows for chemical modifications at multiple positions, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. nih.gov
In organic chemistry, the synthesis of functionalized pyrrolopyridines presents intriguing challenges and opportunities for the development of novel synthetic methodologies. The construction of the fused ring system and the regioselective introduction of substituents are areas of active research, leading to the discovery of new reagents and reaction pathways. nih.govmdpi.com
Overview of 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde: Structural Features and Research Relevance
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 276862-85-2 |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.15 g/mol |
| Appearance | Solid |
Data sourced from publicly available chemical databases.
From a structural standpoint, this compound is characterized by the fusion of a pyrrole (B145914) ring to a pyridine (B92270) ring, forming the 1H-pyrrolo[3,2-b]pyridine core. The key functional groups are a nitro group (-NO₂) at the 6-position of the pyridine ring and a carbaldehyde group (-CHO) at the 3-position of the pyrrole ring.
The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire heterocyclic system, making the pyridine ring electron-deficient. nih.gov This can impact its reactivity in nucleophilic aromatic substitution reactions. The carbaldehyde group, on the other hand, is a versatile functional handle for a variety of chemical transformations, including condensations, oxidations, and reductions, making this compound a valuable intermediate in the synthesis of more complex molecules.
The research relevance of this specific compound lies in its potential as a building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The combination of the pyrrolopyridine scaffold with the reactive carbaldehyde and the modulating nitro group provides a platform for the generation of diverse chemical libraries for drug discovery screening.
Interdisciplinary Research Landscape for Pyrrolopyridine Derivatives
The study of pyrrolopyridine derivatives is inherently interdisciplinary, bridging the fields of synthetic organic chemistry, medicinal chemistry, chemical biology, and pharmacology.
Synthetic Organic Chemistry: Researchers in this field focus on developing efficient and scalable syntheses of the pyrrolopyridine core and its derivatives. This includes the exploration of novel cyclization strategies and functional group interconversions. semanticscholar.org
Medicinal Chemistry: Medicinal chemists design and synthesize novel pyrrolopyridine analogues with improved potency, selectivity, and drug-like properties for specific biological targets. rsc.org This often involves computational modeling and structure-activity relationship (SAR) studies.
Chemical Biology: Chemical biologists utilize pyrrolopyridine-based probes and inhibitors to investigate the roles of specific enzymes, such as kinases, in cellular processes and disease states.
Pharmacology: Pharmacologists evaluate the in vitro and in vivo efficacy and safety of promising pyrrolopyridine drug candidates.
The broader class of nitroaromatic compounds, to which this compound belongs, also has applications in areas such as materials science and as anti-parasitic agents. mdpi.com
Current Gaps and Opportunities in the Academic Investigation of this compound
Despite the clear potential of this compound, a thorough review of the current scientific literature reveals a significant gap in research focused specifically on this compound. While the broader family of pyrrolopyridines is well-studied, this particular derivative remains largely unexplored.
Key Opportunities for Future Research:
Development of a robust and scalable synthesis: A detailed investigation into an efficient synthetic route to produce this compound in high yield and purity is a critical first step.
Exploration of its reactivity: A systematic study of the chemical reactivity of both the nitro and carbaldehyde groups on the pyrrolopyridine scaffold would provide valuable insights for its use as a synthetic intermediate.
Synthesis and biological evaluation of derivatives: Utilizing the carbaldehyde as a starting point, a library of derivatives could be synthesized and screened against a panel of kinases or other relevant biological targets to uncover potential therapeutic applications.
Computational studies: In silico modeling could be employed to predict the binding modes of derivatives of this compound to various protein targets, guiding the design of more potent and selective compounds.
Investigation of photophysical properties: The presence of the nitroaromatic system may impart interesting photophysical properties, warranting investigation for potential applications in materials science or as fluorescent probes.
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-2-9-7-1-6(11(13)14)3-10-8(5)7/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPQLJFRQPEYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226926 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-20-4 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 6 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Transformations of the Carbaldehyde Group
The carbaldehyde group at the 3-position of the pyrrole (B145914) ring is a versatile handle for introducing molecular diversity. Its reactivity is influenced by the electron-rich nature of the pyrrole ring and the electron-withdrawing effect of the nitro group on the pyridine (B92270) ring.
Nucleophilic Additions and Condensations
The aldehyde functionality is susceptible to attack by various nucleophiles. Condensation reactions with primary amines can yield the corresponding imines (Schiff bases), which can be further reduced to secondary amines. Reaction with hydrazines would lead to the formation of hydrazones. Additionally, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, under basic conditions (e.g., Knoevenagel condensation) would afford α,β-unsaturated products, which are valuable intermediates in organic synthesis.
Hypothetical Nucleophilic Condensation Reactions
| Nucleophile | Reagent/Conditions | Product Type |
| Primary Amine (R-NH₂) | Mild acid or base catalyst | Imine (Schiff Base) |
| Hydrazine (NH₂NH₂) | Acetic acid catalyst | Hydrazone |
| Malononitrile | Piperidine or other base | Dicyanovinyl derivative |
| Ethyl Cyanoacetate | Base (e.g., NaOEt) | α-Cyanoacrylate derivative |
Oxidation Reactions to Carboxylic Acids
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Standard oxidizing agents can be employed for this transformation. The choice of oxidant would depend on the desired selectivity and the tolerance of other functional groups in the molecule.
Common Oxidation Reagents
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic or acidic medium |
| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acidic conditions |
| Pinnick Oxidation (NaClO₂ with a scavenger) | Mild, selective conditions |
Reduction Reactions to Alcohols or Alkyl Groups
Reduction of the carbaldehyde group can lead to either the corresponding primary alcohol, (6-nitro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, or the fully reduced methyl group, 3-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine. The outcome of the reaction is dependent on the reducing agent and the reaction conditions employed.
Selective Reduction Pathways
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | (6-nitro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | (6-nitro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol |
| Wolff-Kishner or Clemmensen Reduction | 3-methyl-6-nitro-1H-pyrrolo[3,2-b]pyridine |
Reactions Involving the Nitro Group
The nitro group at the 6-position of the pyridine ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the heterocyclic system and offers its own set of reactive possibilities.
Reduction to Amino Derivatives
The reduction of the nitro group to a primary amine is a common and important transformation, yielding 6-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. This transformation dramatically alters the electronic nature of the pyridine ring, converting an electron-withdrawing group into an electron-donating group. A variety of reducing agents can be used, with the choice often depending on the desired chemoselectivity, especially in the presence of the reducible aldehyde group. wikipedia.orgjsynthchem.comorganic-chemistry.orgresearchgate.net
Methods for Nitro Group Reduction
| Reagent | Typical Conditions | Selectivity Notes |
| Catalytic Hydrogenation (H₂, Pd/C) | Varies; can potentially reduce the aldehyde | |
| Tin(II) Chloride (SnCl₂·2H₂O) | Acidic medium (e.g., HCl) | Generally selective for the nitro group |
| Iron powder in Acetic Acid (Fe/AcOH) | Reflux | A classic and effective method |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Mild reducing agent |
Nucleophilic Aromatic Substitution (SNAr) Modulations
The presence of the strongly electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This allows for the displacement of a suitable leaving group, or in some cases, the nitro group itself, by a nucleophile. The positions ortho and para to the nitro group are particularly activated. In the case of 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, the nitro group at the 6-position would strongly activate the 5- and 7-positions for nucleophilic attack. If a leaving group were present at one of these positions, it could be readily displaced. The nitro group itself can also be displaced by strong nucleophiles under certain conditions. nih.gov
Potential SNAr Reactions
| Nucleophile | Potential Outcome |
| Alkoxides (e.g., NaOMe) | Displacement of a leaving group at C5 or C7 |
| Amines | Introduction of an amino functionality at C5 or C7 |
| Thiols | Formation of a thioether linkage at C5 or C7 |
Functionalization of the Pyrrole Nitrogen Atom
The pyrrole nitrogen in the this compound scaffold is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties. The reactivity of this nitrogen atom is influenced by the electron-withdrawing nature of the fused pyridine ring and the nitro group.
N-Alkylation and N-Acylation:
The pyrrole nitrogen can readily undergo N-alkylation and N-acylation reactions. These transformations are typically achieved under basic conditions to deprotonate the nitrogen, forming a nucleophilic anion that subsequently reacts with an electrophilic alkylating or acylating agent. The choice of base and reaction conditions is crucial to avoid unwanted side reactions, particularly those involving the reactive carbaldehyde group.
| Reagent Category | Example Reagent | Product Type |
| Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl derivatives |
| Acyl Halides | Acetyl chloride, Benzoyl chloride | N-Acyl derivatives |
| Anhydrides | Acetic anhydride (B1165640) | N-Acyl derivatives |
This table represents typical functionalization reactions of the pyrrole nitrogen in related azaindole systems; specific experimental data for this compound is not extensively documented in publicly available literature.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The pyridine ring of this compound is significantly influenced by the strongly electron-withdrawing nitro group at the 6-position. This electronic feature profoundly impacts its susceptibility to both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
The pyridine ring is inherently electron-deficient compared to benzene, and the presence of the nitro group further deactivates it towards electrophilic attack. uoanbar.edu.iq Electrophilic aromatic substitution (EAS) reactions on this ring system are therefore challenging and typically require harsh reaction conditions. If substitution does occur, it is predicted to favor the positions least deactivated by the nitro group and the pyridine nitrogen. In pyridine itself, electrophilic substitution generally occurs at the 3-position. uoanbar.edu.iq
Nucleophilic Aromatic Substitution:
Conversely, the nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). mdpi.com The positions ortho and para to the nitro group are particularly activated. In the case of this compound, the C5 and C7 positions are ortho and para, respectively, to the nitro group. Nucleophilic attack at these positions would be facilitated by the ability of the nitro group to stabilize the intermediate Meisenheimer complex. mdpi.com
| Position | Susceptibility to Nucleophilic Attack | Rationale |
| C5 | High | Ortho to the electron-withdrawing nitro group. |
| C7 | High | Para to the electron-withdrawing nitro group. |
This table is based on established principles of nucleophilic aromatic substitution on nitropyridine systems. Specific reactivity for the target molecule may vary.
Exploiting Heterocycle Aromaticity in Further Reactions
The fused aromatic system of this compound can participate in a variety of reactions that leverage its aromatic character. Cycloaddition reactions, in particular, offer a powerful strategy for the construction of more complex molecular architectures.
Diels-Alder Reactions:
The electron-deficient nature of the nitro-substituted pyridine ring suggests that it can function as a dienophile in Diels-Alder reactions. scilit.com Theoretical studies on nitropyridines have shown their potential to react with electron-rich dienes. scilit.com In such a [4+2] cycloaddition, the C5-C6 double bond, being activated by the nitro group, could potentially act as the dienophilic component, leading to the formation of novel polycyclic structures.
| Reaction Type | Role of the Pyrrolopyridine | Potential Reacting Partner |
| [4+2] Cycloaddition | Dienophile | Electron-rich dienes (e.g., substituted butadienes) |
This table outlines the potential Diels-Alder reactivity based on the electronic properties of the nitro-substituted pyridine ring. Experimental validation for this specific compound is needed.
Spectroscopic and Structural Elucidation Methodologies in Pyrrolopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms. For 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, one would expect to observe distinct signals for each unique proton. The aldehyde proton (-CHO) would typically appear as a singlet at a significantly downfield chemical shift (δ 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. The protons on the pyrrole (B145914) and pyridine (B92270) rings would resonate in the aromatic region (δ 7.0-9.0 ppm). The position of the nitro group at C6 would strongly influence the chemical shift of the adjacent protons, causing them to appear further downfield. The coupling constants (J values) between adjacent protons would reveal their connectivity, helping to definitively assign each signal to its corresponding proton on the bicyclic ring system.
Hypothetical ¹H NMR Data Table for this compound This table is for illustrative purposes only, based on known chemical shift ranges for similar structures.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 8.0 - 8.5 | s | - |
| H-5 | 8.8 - 9.2 | d | ~2.0 |
| H-7 | 8.5 - 8.9 | d | ~2.0 |
| NH (Pyrrole) | 11.0 - 12.5 | br s | - |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The aldehyde carbonyl carbon would be expected at a highly deshielded position (δ 180-190 ppm). The carbons of the aromatic rings would appear in the δ 110-160 ppm range. The carbon atom attached to the nitro group (C6) would be significantly influenced, and its chemical shift would be a key indicator for confirming the position of this substituent.
Hypothetical ¹³C NMR Data Table for this compound This table is for illustrative purposes only, based on known chemical shift ranges for similar structures.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C2 | 135 - 145 |
| C3 | 120 - 130 |
| C3a | 140 - 150 |
| C5 | 145 - 155 |
| C6 | 150 - 160 |
| C7 | 115 - 125 |
| C7a | 125 - 135 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular structure by observing long-range couplings, for instance, from the aldehyde proton to C3 and C3a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₈H₅N₃O₃), HRMS would be used to confirm that the experimentally measured mass corresponds precisely to the calculated theoretical mass, thereby verifying the molecular formula and ruling out other possibilities.
Hypothetical HRMS Data Table This table is for illustrative purposes only.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
|---|---|---|
| [M+H]⁺ | 192.0358 | (To be determined) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (typically the molecular ion) are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), or carbon monoxide (CO). The analysis of these fragmentation pathways provides a "fingerprint" of the molecule and helps to confirm the connectivity of its different functional groups.
By systematically applying these advanced spectroscopic methodologies, the precise chemical structure of this compound could be unequivocally determined, paving the way for further investigation into its chemical and biological properties.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. In the analysis of this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its distinct functional moieties.
The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are generally observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The aldehyde functional group (-CHO) would be identified by a sharp and strong carbonyl (C=O) stretching band, typically appearing in the range of 1710-1680 cm⁻¹ for aromatic aldehydes. Additionally, the C-H stretching vibration of the aldehyde group usually gives rise to one or two weak bands in the 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ regions.
The pyrrolo[3,2-b]pyridine core contributes to a more complex spectral region. The N-H stretching vibration of the pyrrole ring is expected to produce a moderate to sharp band in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the fused aromatic rings would generate a series of bands in the 1620-1450 cm⁻¹ fingerprint region. The specific positions of these bands can provide insights into the electronic effects of the substituents on the heterocyclic system.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1550-1490 | Strong |
| Symmetric Stretch | 1355-1315 | Strong | |
| Aldehyde (CHO) | C=O Stretch | 1710-1680 | Strong |
| C-H Stretch | 2860-2800 & 2760-2700 | Weak | |
| Pyrrole (N-H) | N-H Stretch | 3500-3300 | Moderate |
| Aromatic Rings | C-H Stretch | >3000 | Variable |
| C=C & C=N Stretch | 1620-1450 | Moderate to Strong |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure, including the planarity of the fused ring system and the orientation of the nitro and carbaldehyde substituents.
The resulting crystal structure would reveal the precise geometry of the pyrrolo[3,2-b]pyridine core and the electronic distribution within the molecule. Furthermore, the analysis of the crystal packing would provide insights into the nature and strength of intermolecular forces, such as hydrogen bonding (e.g., involving the pyrrole N-H and the oxygen atoms of the nitro or aldehyde groups) and π-π stacking interactions between the aromatic rings. These interactions are vital in understanding the solid-state properties of the compound.
Table 2: Illustrative Crystallographic Parameters from a Related Aromatic Nitro Compound
| Parameter | Example Value (from a related compound) |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.5296 |
| b (Å) | 7.5013 |
| c (Å) | 19.7187 |
| α, β, γ (°) | 90 |
| Z (molecules/unit cell) | 8 |
Note: This data is for (Z)-1-bromo-1-nitro-2-phenylethene and is provided for illustrative purposes only. mdpi.comgrowingscience.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative. The extended π-system of the fused pyrrolopyridine core, further extended by the electron-withdrawing nitro and carbaldehyde groups, is expected to give rise to characteristic absorption bands.
The UV-Vis spectrum would likely display multiple absorption maxima (λmax), corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents. The presence of the nitro and aldehyde groups, which are strong chromophores, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted pyrrolo[3,2-b]pyridine core. The solvent used for the analysis can also influence the position of the absorption bands, particularly for polar functional groups, a phenomenon known as solvatochromism.
Chromatographic and Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. For a polar molecule like this compound, several chromatographic methods would be applicable.
Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel or alumina (B75360) plate, which is then developed in a suitable solvent system. The separated components are visualized under UV light or by staining, and their retention factors (Rf) are calculated.
Column Chromatography is the most common method for the purification of organic compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent or a mixture of solvents (eluent) is passed through the column to separate the components based on their different affinities for the stationary and mobile phases. For a compound like this compound, a gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) would likely be effective.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity. It is primarily used for the final purity assessment of the synthesized compound. Both normal-phase and reverse-phase HPLC could be employed. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The purity is typically determined by the percentage of the area of the main peak in the chromatogram.
Computational and Theoretical Investigations of 6 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde and Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can predict various properties, including molecular orbitals and charge distributions, which are fundamental to understanding a molecule's reactivity and stability. nih.govnih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govmdpi.com
| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Nitroindole Analog | -6.85 | -3.10 | 3.75 |
| Azaindole Analog | -6.20 | -1.50 | 4.70 |
| Hypothetical 6-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | -7.10 | -3.50 | 3.60 |
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, identifying regions that are electron-rich or electron-poor. researchgate.net These maps are crucial for predicting how a molecule will interact with other molecules, particularly biological targets like proteins and enzymes. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the aldehyde group, making them primary sites for hydrogen bonding and interactions with electrophiles. mdpi.comresearchgate.net The hydrogen atom on the pyrrole (B145914) nitrogen (N-H) would exhibit a region of strong positive potential, marking it as a potential hydrogen bond donor. The aromatic rings would display a more complex potential distribution, influenced by the interplay between the pyridine (B92270) nitrogen and the electron-withdrawing substituents. researchgate.net
| Molecular Region | Predicted Electrostatic Potential | Potential Interaction Type |
|---|---|---|
| Nitro Group Oxygens | Highly Negative (Red) | Electrophilic Attack, H-Bond Acceptor |
| Aldehyde Oxygen | Negative (Yellow/Orange) | Electrophilic Attack, H-Bond Acceptor |
| Pyrrole N-H | Highly Positive (Blue) | Nucleophilic Attack, H-Bond Donor |
| Aromatic Rings | Variable (Green/Blue) | π-π Stacking, Nucleophilic Attack |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein active site. scispace.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov Studies on related pyrrolopyridine and azaindole derivatives have successfully used docking to identify key interactions with biological targets like protein kinases and tubulin. nih.govrsc.orgsemanticscholar.org
A docking study of this compound would involve placing the molecule into the binding pocket of a target protein. The simulation would then explore various conformations and orientations, scoring them based on binding affinity (e.g., in kcal/mol). rsc.org Key interactions would likely involve hydrogen bonds between the nitro or aldehyde groups and amino acid residues, as well as π-π stacking interactions involving the aromatic core. nih.gov Molecular dynamics simulations could further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. ej-chem.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov QSAR studies on nitroaromatic and heterocyclic compounds have shown that descriptors such as hydrophobicity, electronic properties (e.g., partial charges), and steric parameters are often crucial for biological activity. nih.govnih.gov
To develop a QSAR model for analogs of this compound, a set of similar compounds with known biological activities would be required. researchgate.net Various molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) would then be used to build an equation linking these descriptors to the observed activity. researchgate.net Such a model could guide the design of new analogs with potentially improved potency. nih.gov
Conformational Analysis and Tautomerism Studies
Many heterocyclic molecules, including azaindoles, can exist in different tautomeric forms, which can have distinct chemical and physical properties. nih.gov Tautomerism in the 1H-pyrrolo[3,2-b]pyridine core involves the migration of a proton, typically between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). Computational methods, particularly DFT, are highly effective for calculating the relative energies of different tautomers and conformers in both the gas phase and in solution. nih.govresearchgate.net
For this compound, theoretical calculations could determine the most stable tautomer in the ground state. Studies on similar azaindole systems have shown that the N1H tautomer is generally lower in energy in the ground state. nih.gov The polarity of the solvent can also influence the energy difference between tautomers. nih.gov Additionally, conformational analysis would focus on the orientation of the aldehyde and nitro groups relative to the bicyclic core, identifying the lowest energy conformers.
Prediction of Spectroscopic Parameters
Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds. researchgate.net DFT and Time-Dependent DFT (TD-DFT) calculations are widely used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net
For this compound, DFT calculations could predict the vibrational frequencies corresponding to key functional groups, such as the N-H stretch, C=O stretch of the aldehyde, and the symmetric and asymmetric stretches of the NO₂ group. nih.gov TD-DFT can be used to calculate the electronic transitions responsible for the UV-Vis absorption spectrum. nih.gov Furthermore, NMR chemical shifts (¹H and ¹³C) can be predicted and compared with experimental data to aid in structural elucidation. researchgate.net Such theoretical predictions serve as a powerful complement to experimental spectroscopic analysis. nih.gov
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides a powerful lens for understanding the intricate mechanisms of chemical reactions involving complex heterocyclic molecules like this compound. While specific computational studies detailing the reaction mechanisms of this exact molecule are not extensively available in public literature, theoretical investigations into analogous structures and related nitroaromatic compounds offer significant insights. By applying principles from these studies, the reactivity and potential reaction pathways of this compound can be predicted and rationalized.
Density Functional Theory (DFT) is a principal method used to model and predict the electronic structure and reactivity of molecules. For aromatic systems containing electron-withdrawing groups, such as the nitro (NO₂) and carbaldehyde (-CHO) groups present in the target molecule, DFT calculations can elucidate the distribution of electron density and identify sites susceptible to nucleophilic or electrophilic attack.
The presence of the strongly electron-withdrawing nitro group on the pyridine ring significantly influences the electronic properties of the entire pyrrolo[3,2-b]pyridine scaffold. This effect, coupled with the aldehyde group on the pyrrole ring, is expected to render the aromatic system electron-deficient. Such electron deficiency is a critical factor in determining the molecule's reactivity, particularly towards nucleophiles.
Theoretical studies on the reactions of aromatic nitro compounds with nucleophiles have shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The strong electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex), thereby facilitating the substitution process.
In the case of this compound, computational models would likely predict that the pyridine ring is highly activated towards nucleophilic attack. The positions ortho and para to the nitro group are expected to be the most electrophilic. Experimental work on the closely related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated its versatility as a substrate for nucleophilic substitution reactions, providing various 2,3,6-trisubstituted indole (B1671886) derivatives. clockss.org This experimental evidence supports the theoretical prediction of enhanced reactivity due to the nitro group.
Furthermore, computational investigations can model the transition states of potential reaction pathways, allowing for the calculation of activation energies. This data is crucial for predicting the feasibility and kinetics of a given reaction. For instance, in a hypothetical nucleophilic substitution reaction, DFT calculations could compare the energy barriers for substitution at different positions on the pyrrolopyridine ring, thus predicting the regioselectivity of the reaction.
A representative, hypothetical dataset for a computational study on the nucleophilic aromatic substitution of a chloro-substituted analog is presented below. This table illustrates the type of data that would be generated from such a study to compare the reactivity at different positions.
| Position of Substitution | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| C2 | 25.8 | -5.2 |
| C5 | 18.3 | -8.7 |
| C7 | 19.1 | -8.1 |
This table is illustrative and contains hypothetical data based on general principles of SNAr reactions on nitroaromatic compounds.
The hypothetical data suggests that substitution at the C5 and C7 positions, which are on the same ring as the activating nitro group, would be kinetically and thermodynamically more favorable than substitution at the C2 position on the pyrrole ring.
In addition to nucleophilic substitution, the aldehyde group at the C3 position offers a site for a variety of other chemical transformations. Computational studies could be employed to investigate the mechanisms of reactions such as condensation, oxidation, or reduction at this site. The electronic interplay between the aldehyde and the nitro-substituted pyrrolopyridine system would be a key focus of such theoretical investigations.
Preclinical Biological Activity Profiling of 6 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde Derivatives
Antimicrobial Activity Investigations
No published data was found regarding the antimicrobial activity of derivatives of 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
In Vitro Efficacy Against Bacterial Pathogens (Gram-positive and Gram-negative)
There are no specific studies detailing the in vitro efficacy of this compound derivatives against Gram-positive or Gram-negative bacterial pathogens.
Mycobacterial Growth Inhibition Studies (e.g., Anti-tubercular Activity)
Information regarding the evaluation of this compound derivatives for mycobacterial growth inhibition is not available in the reviewed literature.
Antifungal Activity Evaluations
No data could be retrieved concerning the antifungal properties of derivatives synthesized from this compound.
Anticancer and Antiproliferative Activity in Cell-Based Assays
Specific preclinical data on the anticancer and antiproliferative effects of this compound derivatives are absent from the current scientific literature.
Inhibition of Various Cancer Cell Line Proliferation
There are no available studies that report on the inhibition of cancer cell line proliferation by derivatives of this compound.
Studies on Apoptosis Induction and Cell Cycle Arrest Mechanisms
Mechanistic studies, including those on apoptosis induction and cell cycle arrest, have not been published for derivatives of this compound.
An article on the preclinical biological activity of this compound derivatives cannot be generated as requested. A thorough search of the available scientific literature and research databases did not yield any specific information on the anti-migratory, anti-invasive, enzyme-inhibiting, receptor-modulating, or anti-inflammatory properties of this particular compound or its derivatives.
The performed searches for preclinical studies related to "this compound" and its derivatives did not provide any data for the outlined sections, including:
Other Preclinical Biological Activities
Anti-inflammatory Effects in Cellular Models
While research exists on the broader class of compounds known as pyrrolopyridines, which share a core chemical structure, the specific biological activities of the nitro-substituted carbaldehyde derivative mentioned in the query have not been reported in the accessible literature. Scientific research on novel chemical entities is highly specific, and the biological effects of one derivative cannot be extrapolated from another without direct experimental evidence.
Therefore, to maintain scientific accuracy and adhere to the strict instruction of not introducing information outside the explicit scope, this article cannot be written. No data tables or detailed research findings for "this compound" derivatives could be located to fulfill the requirements of the prompt.
Antiviral Activity Assessments (If Applicable)
A comprehensive review of scientific literature and research databases did not yield specific studies on the antiviral activity of this compound or its direct derivatives. While the broader class of pyrrolopyridine compounds has been investigated for potential antiviral properties against various viral agents, including Human Immunodeficiency Virus (HIV), Zika virus, and Dengue virus, no such data is currently available for the specific 6-nitro-1H-pyrrolo[3,2-b]pyridine scaffold. mdpi.comscienceopen.com
The absence of published research in this specific area means that no data tables on antiviral efficacy, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values against different viruses, can be provided at this time. Further research would be necessary to determine if this particular chemical scaffold possesses any antiviral potential.
Neuroprotective or Neuroactive Properties (If Relevant to Scaffold)
Similarly, there is a lack of specific research into the neuroprotective or neuroactive properties of this compound and its derivatives. The broader family of nitrogen-containing heterocyclic compounds, including various pyrrole (B145914) and pyridine (B92270) derivatives, has been a subject of interest in neuroscience research for conditions like Alzheimer's disease and for their general neuroactive effects. nih.gov For instance, some pyrrole derivatives have been evaluated for their antioxidant and neuroprotective effects in in-vitro models of neurotoxicity. researchgate.netnih.gov Additionally, certain pyrazolo[3,4-b]pyridine derivatives have been explored for their potential in neurological disorders. researchgate.net
However, these findings are not directly applicable to the 6-nitro-1H-pyrrolo[3,2-b]pyridine scaffold as specified. Without dedicated studies, it is not possible to provide an assessment of its potential effects on the central nervous system, including any neuroprotective mechanisms or neuroactive modulation. Therefore, no data tables or detailed research findings on the neuropharmacological profile of this specific compound can be presented.
Structure Activity Relationship Sar Analysis for 6 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde Derivatives
Impact of Substituents at the Carbaldehyde Position on Biological Efficacy
The carbaldehyde group at the 3-position of the pyrrolopyridine core is a critical site for chemical modification, significantly influencing the biological activity of the resulting derivatives. While direct studies on 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde are limited, inferences can be drawn from related heterocyclic compounds where the aldehyde functionality is a key pharmacophoric feature.
Research on analogous heterocyclic aldehydes has shown that the nature of the substituent introduced at this position can dramatically impact potency and selectivity. For example, the introduction of aromatic or heteroaromatic rings can lead to enhanced binding affinity through π-π stacking interactions with the target protein. The presence of hydrogen bond donors and acceptors on these appended rings can further stabilize the ligand-protein complex.
| Modification at Carbaldehyde | Potential Impact on Bioactivity | Rationale |
|---|---|---|
| Reduction to Alcohol | Altered hydrogen bonding capacity | Introduction of a hydroxyl group can form new hydrogen bonds. |
| Oxidation to Carboxylic Acid | Increased polarity and potential for salt bridge formation | The carboxylate can interact with positively charged residues. |
| Conversion to Imine/Schiff Base | Introduction of diverse substituents, modulation of lipophilicity | Allows for extensive chemical space exploration. |
| Wittig Reaction | Carbon chain extension, introduction of new functional groups | Can probe deeper into binding pockets. |
Influence of the Nitro Group and its Modifications on Activity Profile
The electron-withdrawing nature of the nitro group can enhance the acidity of the N-H proton of the pyrrole (B145914) ring, potentially facilitating hydrogen bonding interactions with target proteins. Furthermore, the nitro group itself can act as a hydrogen bond acceptor. Studies on other nitro-containing bioactive molecules have demonstrated that the position and orientation of the nitro group are critical for activity. mdpi.com In some cases, the nitro group is essential for the desired biological effect, while in others, it can be replaced by other electron-withdrawing groups like cyano or sulfonyl moieties to modulate activity or reduce potential toxicity.
Modification of the nitro group, for instance, its reduction to an amino group, would drastically alter the electronic and steric profile of the molecule. An amino group is electron-donating and can act as a hydrogen bond donor, leading to a completely different interaction profile with biological targets. The introduction of various substituents on this newly formed amino group would further expand the chemical diversity and allow for the exploration of new SAR trends.
| Modification of Nitro Group | Change in Electronic Properties | Potential Effect on Activity |
|---|---|---|
| Reduction to Amino Group | Electron-withdrawing to electron-donating | Altered binding mode, potential for new hydrogen bonds. |
| Replacement with Cyano Group | Maintains electron-withdrawing character | Similar electronic profile with different steric requirements. |
| Replacement with Sulfonyl Group | Strong electron-withdrawing group | May enhance hydrogen bonding and solubility. |
Role of Substituents on the Pyrrolopyridine Core Structure
Substitution on the pyrrolopyridine core, other than at the carbaldehyde and nitro positions, provides another avenue for modulating biological activity. The pyridine (B92270) and pyrrole rings offer several positions for the introduction of various functional groups. These substituents can influence the molecule's solubility, metabolic stability, and target-binding affinity.
For instance, the introduction of small alkyl groups can increase lipophilicity, which may enhance cell membrane permeability. Conversely, the addition of polar groups like hydroxyl or carboxyl groups can improve aqueous solubility. Halogen atoms, such as fluorine, chlorine, or bromine, can modulate the electronic properties of the ring system and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
In related pyrrolo[3,2-c]pyridine series, it has been observed that the introduction of electron-donating groups on the pyridine ring can lead to an increase in antiproliferative activities. nih.gov Conversely, electron-withdrawing groups at the same position can have a detrimental effect on activity. nih.gov This highlights the sensitive nature of substitution on the core scaffold.
Pharmacophore Elucidation for Targeted Biological Activities
Pharmacophore modeling is a crucial tool in understanding the key chemical features required for a molecule to bind to a specific biological target and exert its effect. For the this compound scaffold, a pharmacophore model would typically consist of a combination of hydrogen bond donors, hydrogen bond acceptors, aromatic regions, and hydrophobic features.
Based on the core structure, the following pharmacophoric features can be identified:
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group. The oxygen of the carbaldehyde group can also act as a hydrogen bond acceptor.
Hydrogen Bond Donor: The N-H group of the pyrrole ring.
Aromatic/Hydrophobic Regions: The bicyclic pyrrolopyridine core itself provides a significant hydrophobic and aromatic surface for interaction.
Computational studies on similar heterocyclic kinase inhibitors have successfully used pharmacophore models to identify key interaction points within the ATP-binding pocket of kinases. rsc.org These models often highlight the importance of a hydrogen bond donor-acceptor pair and a hydrophobic region, features that are present in the this compound scaffold.
Strategies for Optimizing Potency and Selectivity Based on SAR Data
The SAR data gathered from the analysis of this compound derivatives provides a roadmap for optimizing their potency and selectivity. A key strategy involves a multi-pronged approach targeting different regions of the molecule.
One primary strategy is the systematic exploration of substituents at the 3-carbaldehyde position. By creating a library of derivatives with diverse chemical functionalities (e.g., different aromatic and aliphatic amines to form imines), it is possible to probe the steric and electronic requirements of the binding site. This approach can lead to the identification of substituents that enhance potency and selectivity.
Another important strategy focuses on the modification of the nitro group. While the nitro group may be crucial for the initial activity, its replacement with other functional groups can improve pharmacokinetic properties and reduce potential off-target effects. For example, replacing the nitro group with a sulfonamide or a small halogen could maintain the necessary electronic profile while improving drug-like properties.
Furthermore, fine-tuning the substitution pattern on the pyrrolopyridine core can lead to improved selectivity. By introducing substituents that exploit specific features of the target's binding site that are not present in related off-targets, selectivity can be significantly enhanced. This could involve the addition of groups that form specific hydrogen bonds or engage in favorable hydrophobic interactions.
Mechanism of Action Studies at the Molecular and Cellular Level Preclinical
Identification and Validation of Molecular Targets in In Vitro Systems
There is currently no publicly available research that identifies or validates specific molecular targets for 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde in in vitro systems.
Investigation of Binding Modes and Interactions with Biomolecules (e.g., DNA, Proteins)
Information regarding the binding modes and direct interactions of this compound with biological macromolecules such as DNA or proteins is not available in the current scientific literature.
Analysis of Cellular Pathway Perturbations and Signaling Cascade Modulation
There are no studies that have investigated the effects of this compound on cellular pathways or its potential to modulate signaling cascades.
Gene Expression Profiling and Proteomic Studies
No gene expression profiling or proteomic studies have been published to elucidate the cellular response to treatment with this compound.
Phenotypic Screening and Follow-up Mechanistic Investigations
While phenotypic screening is a common approach for initial drug discovery, there are no reports of such screening or any subsequent mechanistic investigations for this compound.
Role As a Synthetic Intermediate and Chemical Probe in Academic Research
Precursor for the Synthesis of More Complex Heterocyclic Scaffolds and Natural Product Analogs
Despite its potential as a starting material, a comprehensive search of the academic literature and patent databases did not yield specific examples of 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde being used as a precursor for the synthesis of more complex heterocyclic scaffolds or natural product analogs. While the broader class of pyrrolopyridines is extensively studied in the synthesis of biologically active molecules, the specific application of this nitro-substituted carbaldehyde derivative in this context is not documented in the available research.
Development of Fluorescent or Labeled Probes for Biological System Interrogation
The development of fluorescent or labeled probes is a significant area of chemical biology. The nitro group in this compound could potentially serve as a fluorescence quencher, which upon reduction in a specific biological environment (such as a hypoxic tumor cell) could lead to a "turn-on" fluorescent signal. However, a detailed review of the scientific literature found no published research describing the development or application of fluorescent or labeled probes derived from this compound for the interrogation of biological systems.
Applications in Fragment-Based Drug Discovery and Lead Optimization Research
Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules (fragments) to identify starting points for the development of new drugs. The molecular weight and structural features of this compound could make it a candidate for inclusion in fragment libraries. Subsequently, in lead optimization, its reactive aldehyde group would allow for the systematic exploration of chemical space to improve binding affinity and other pharmacological properties. Nevertheless, there is no specific mention in the academic or patent literature of this compound being used in fragment-based screening campaigns or as a scaffold in lead optimization research.
Utility in Material Science and Optoelectronic Research
Heterocyclic compounds, particularly those with electron-donating and electron-withdrawing groups, are often investigated for their potential applications in material science and optoelectronics. The conjugated π-system of the pyrrolopyridine core, modified by a nitro group, could theoretically impart interesting photophysical or electronic properties. However, an extensive search of the relevant academic literature revealed no studies focused on the utility of this compound in material science or for optoelectronic applications.
Future Directions and Challenges in the Academic Research of 6 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Pathways
A significant challenge in the study of novel compounds is the development of efficient and environmentally benign synthetic routes. Current multistep syntheses for related pyrrolopyridine scaffolds can be complex, often requiring harsh reagents and leading to moderate yields. semanticscholar.org Future research must focus on creating novel and sustainable pathways to 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde and its derivatives.
Key areas for exploration include:
Catalytic Methods: Investigating transition-metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, could significantly shorten synthetic sequences and improve atom economy. nih.gov
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety for nitration reactions, and facilitate scalable synthesis.
Bio-based Feedstocks: Exploring the use of renewable starting materials could align the synthesis with the principles of green chemistry. uni-regensburg.de
Photoredox Catalysis: Utilizing light-driven reactions could provide access to novel chemical transformations under mild conditions.
The challenge lies in integrating the nitro group and the carbaldehyde, which are sensitive to many reaction conditions, into these modern synthetic strategies. Overcoming this will require innovative protecting group strategies and the development of highly selective catalysts.
Discovery of Undiscovered Biological Targets and Therapeutic Applications
The pyrrolopyridine core is a "privileged scaffold" found in compounds targeting a wide array of biological targets. juit.ac.in For instance, different isomers and derivatives of this scaffold have shown potential as anticancer agents (by inhibiting tubulin polymerization or kinases like FGFR and JAKs), immunomodulators, and ACC1 inhibitors for metabolic diseases. nih.govresearchgate.netnih.govrsc.org
The primary future direction for this compound is the systematic exploration of its biological activity profile. High-throughput screening (HTS) against diverse panels of enzymes, receptors, and cell lines is a critical first step.
Potential Therapeutic Areas for Investigation:
| Potential Therapeutic Area | Rationale Based on Related Scaffolds | Potential Targets |
|---|---|---|
| Oncology | Pyrrolopyridine derivatives have shown activity as kinase inhibitors (FGFR, JAK) and microtubule disruptors. nih.govresearchgate.netrsc.org | Tyrosine kinases, Serine/threonine kinases, Tubulin, DNA repair enzymes |
| Immunology & Inflammation | Certain analogs are potent inhibitors of Janus kinases (JAKs), which are crucial in cytokine signaling pathways. researchgate.net | JAK family kinases, Cyclooxygenases (COX), Lipoxygenases (LOX) |
| Infectious Diseases | The pyrrole (B145914) nucleus is a core component of various antibacterial and antiviral agents. nih.govnih.gov | Bacterial enzymes (e.g., DNA gyrase), viral proteases or polymerases |
| Metabolic Diseases | Close analogs have been developed as inhibitors of Acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov | ACC1, ACC2, Glucokinase |
The main challenge will be to deconvolve the mechanism of action for any observed biological activity and to identify the specific molecular target(s), which is often a complex and resource-intensive process.
Rational Design of Highly Potent, Selective, and Bioavailable Analogs
Once an initial biological activity is identified, the next step is the rational design of analogs to optimize its properties. Structure-activity relationship (SAR) studies are central to this process, where systematic modifications to the parent molecule are made to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.gov
For this compound, key modification points would include:
The Carbaldehyde Group (Position 3): This group can be transformed into a variety of other functionalities, such as amides, amines, or oximes, to explore different interactions with a biological target. For example, creating carboxamide derivatives has proven effective in improving potency in related scaffolds. nih.gov
The Pyrrole Nitrogen (Position 1): Substitution at this position can significantly impact physicochemical properties and target engagement. nih.gov
The Nitro Group (Position 6): While potentially important for activity, the nitro group can sometimes be associated with toxicity. A key challenge is to explore bioisosteric replacements (e.g., cyano, sulfone groups) that retain activity while improving the safety profile.
The table below illustrates hypothetical SAR insights based on findings from related pyrrolopyridine series. nih.gov
| Modification Position | Group Introduced | Potential Impact on Activity | Rationale from Analog Studies |
|---|---|---|---|
| Position 3 (from carbaldehyde) | Carboxamide | Increase potency via new hydrogen bond interactions | Amide groups are key for binding in many kinase inhibitors. nih.gov |
| Position 1 (N-H) | Small alkyl (e.g., Isopropyl) | Improve bioavailability and cell permeability | Replacing the N-H can block metabolism and improve pharmacokinetics. nih.gov |
| Position 6 (from nitro) | Cyano (-CN) | Retain electron-withdrawing nature while potentially reducing toxicity | Bioisosteric replacement is a common strategy in medicinal chemistry. |
| Other positions on the pyridine (B92270) ring | Electron-donating groups (e.g., -OCH3) | Modulate electronic properties and potency | Substituents on the pyridine ring can fine-tune target affinity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can accelerate the research process for this compound in several ways. semanticscholar.org
Predictive Modeling (QSAR): If a dataset of analogs and their activities can be generated, ML models can learn the structure-activity relationships to predict the potency of virtual, unsynthesized compounds. semanticscholar.org This helps prioritize which analogs to synthesize, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the pyrrolopyridine scaffold, optimized for predicted activity against a specific target and favorable drug-like properties. arxiv.org
Synthesis Planning: AI tools can assist chemists by proposing viable synthetic routes to complex target molecules, potentially identifying more efficient or sustainable pathways than those conceived by humans. semanticscholar.org
The primary challenge in this area is the need for high-quality data. astrazeneca.com The initial generation of a sufficiently large and diverse dataset of synthesized compounds and their biological activities is a prerequisite for building reliable AI/ML models.
Collaborative Interdisciplinary Research Initiatives for Comprehensive Understanding
The journey of a compound from a chemical curiosity to a well-understood research tool or therapeutic lead is inherently complex and cannot be accomplished by a single discipline. Future progress in understanding this compound will depend on robust, interdisciplinary collaborations.
Chemists and Biologists: Synthetic chemists are needed to create analogs, while molecular and cellular biologists are required to test them and elucidate their mechanisms of action.
Computational and Experimental Scientists: Computational chemists using AI can guide the design of new molecules, which are then synthesized and validated by experimental chemists and biologists in an iterative cycle. osti.gov
Pharmacologists and Toxicologists: As research progresses, experts in pharmacokinetics (how the body processes a compound) and toxicology are essential to evaluate the potential of an analog to become a safe and effective drug.
The main challenge is fostering effective communication and integration across these specialized fields. Building research teams that span these areas of expertise will be crucial for unlocking the full potential of the this compound scaffold and its future derivatives.
Q & A
Q. What are the recommended synthetic routes for 6-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Nitro-group introduction : Bromination or direct nitration of the pyrrolopyridine core, followed by formylation using Vilsmeier-Haack reagent .
- Key intermediates : 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a precursor, with Suzuki-Miyaura cross-coupling enabling aryl group modifications .
- Optimization : Adjusting stoichiometry (e.g., K₂CO₃ as base) and solvent ratios (e.g., CH₂Cl₂:EtOAc 90:10) improves yield (up to 96%) . Alternative cyclization reactions using acetic acid as solvent are also viable .
Q. How can analytical techniques validate the structure and purity of this compound?
- 1H/13C NMR : Confirm regiochemistry of the nitro and aldehyde groups. For example, aldehyde protons appear at δ ~10 ppm, while nitro-substituted aromatic protons show deshielding (δ 8.5–9.0 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C₈H₄N₃O₃: 208.02) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What is the role of the nitro group in this compound’s reactivity and downstream applications?
The nitro group serves as:
- A directing group for electrophilic substitution (e.g., bromination) .
- A precursor for reduction to amine , enabling derivatization (e.g., amide coupling for SAR studies) .
- A hydrogen-bond acceptor in target-binding interactions, critical for pharmacological activity .
Q. What purification strategies are effective for isolating this compound?
- Flash chromatography : Use silica gel with CH₂Cl₂:EtOAc (gradient from 98:2 to 90:10) to resolve polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Core modifications : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to modulate electronic properties and binding affinity .
- Aldehyde functionalization : Convert to carboxamides (e.g., via H₂SO₄-mediated hydrolysis) for improved solubility and target engagement .
- Case study : 3-Nicotinamide derivatives of pyrrolopyridines exhibit antitumor activity (IC₅₀ < 10 μM in cell assays) .
Q. What stability challenges arise during storage or handling of this compound, and how can they be mitigated?
- Light sensitivity : Nitro groups can degrade under UV light; store in amber vials at –20°C .
- Moisture sensitivity : Aldehydes may form hydrates; use anhydrous solvents and molecular sieves during reactions .
Q. How can the aldehyde moiety be selectively derivatized without affecting the nitro group?
- Schiff base formation : React with primary amines (e.g., aniline) in EtOH under reflux to form imines .
- Reductive amination : Use NaBH₃CN or H₂/Pd-C to stabilize intermediates .
Q. What experimental discrepancies might occur in synthesis or characterization, and how should they be resolved?
- Low yield in formylation : Optimize Vilsmeier-Haack reagent stoichiometry (1.2–1.5 eq) and temperature (0°C → RT) .
- NMR signal splitting : Check for tautomerism (e.g., NH protons at δ 13.41 ppm in DMSO-d₆) .
Q. Can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
